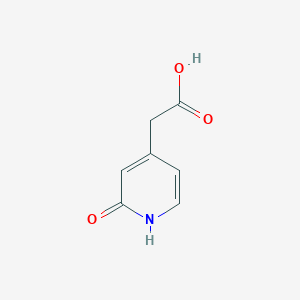

4-Pyridineacetic acid, 1,2-dihydro-2-oxo-

Description

This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and pharmaceutical research. Key synthesis methods for related compounds include rearrangement reactions (e.g., 4-Pyridineacetic acid N-oxide prepared via rearrangement of 4-(N-acetylacetylamino)pyridine sulfonamide 1-oxide at 143–144°C) . Kinetic studies using diazodiphenylmethane (DDM) in solvents like ethanol or 2-methoxyethanol reveal its reactivity, with second-order rate constants measured spectrophotometrically at 30°C .

Properties

IUPAC Name |

2-(2-oxo-1H-pyridin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMRYOGIHHCHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860410-81-7 | |

| Record name | 2-(2-hydroxypyridin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

4-Pyridineacetic acid, 1,2-dihydro-2-oxo- (also known as 2-(2-oxo-1H-pyridin-4-yl)acetic acid) is a pyridine derivative with notable biological activities. Its molecular formula is , and it has been the subject of various studies due to its potential therapeutic applications in medicine, particularly in antimicrobial and anti-inflammatory contexts.

| Property | Value |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.137 g/mol |

| Purity | Typically ≥95% |

| IUPAC Name | 2-(2-oxo-1H-pyridin-4-yl)acetic acid |

The biological activity of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- is attributed to its ability to interact with various biological targets. The compound exhibits reactivity that enables it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their functions. This characteristic makes it a candidate for further exploration in drug development.

Antimicrobial Activity

Research has indicated that 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- possesses significant antimicrobial properties. A study demonstrated its efficacy against several bacterial strains using both liquid dilution and agar dilution methods. The compound was tested against:

- Mycoplasma gallisepticum (MG)

- Mycoplasma synoviae (MS)

- Mycoplasma hyorhinis (Mh)

The results showed that the compound inhibited the growth of these pathogens effectively at varying concentrations (20 mg/ml, 10 mg/ml, and 5 mg/ml) .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory capabilities. It has shown potential in reducing inflammation markers in vitro, suggesting a mechanism that may involve the modulation of cytokine production or the inhibition of inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A veterinary study evaluated the effectiveness of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- in treating infections caused by Mycoplasma species. The compound was administered in an aqueous medium containing various stabilizers and demonstrated significant reduction in microbial load after treatment .

Case Study 2: In Vitro Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines. Results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of the compound over a specified duration .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo-:

- High Reactivity : The compound's structure allows for high reactivity in chemical reactions, making it a useful intermediate in organic synthesis .

- Potential as a Biochemical Probe : Its ability to interact with biological targets positions it as a promising candidate for biochemical research applications .

- Therapeutic Applications : Ongoing research is exploring its use in developing new therapeutic agents aimed at treating infections and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features, synthesis routes, and properties of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- with analogous compounds:

Reactivity and Kinetic Behavior

- 4-Pyridineacetic Acid Derivatives: Reactivity with DDM is influenced by solvent polarity. For example, in ethanol, the rate constant (k) is 0.032 M⁻¹s⁻¹, attributed to the electron-withdrawing effect of the acetic acid group enhancing electrophilicity .

- 2-Hydroxynicotinic Acid : The hydroxyl group at C2 increases acidity (pKa ~1.5–2.0) and stabilizes intermediates in nucleophilic reactions .

- Pyrimidine Analogs : 2-Hydroxypyrimidine-5-carboxylic acid exhibits higher acidity than pyridine derivatives due to the electron-deficient pyrimidine ring, favoring deprotonation in aqueous media .

Limitations in Data

- Kinetic data are sparse for compounds like 3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- (CAS 38076-84-5), limiting direct reactivity comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.